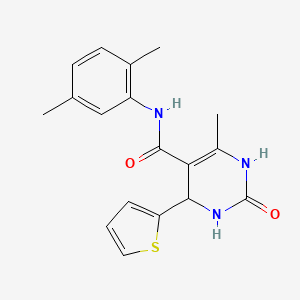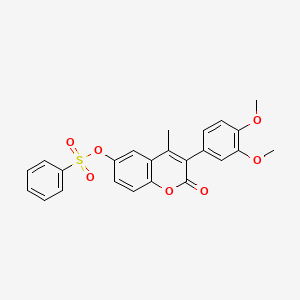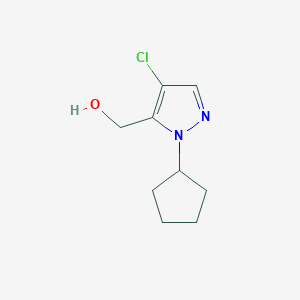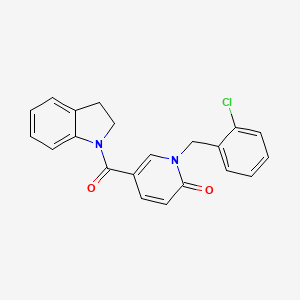
N-(2,5-dimethylphenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-morpholineethanamine in the presence of methanesulfonyl chloride . The reaction results in the formation of the compound, which can be purified using standard techniques .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
N,N-dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are versatile synthons that can be used in a variety of ways to generate different functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a high boiling point, cheap and ready availability . They can react as electrophile or a nucleophile and also act as a source of several key intermediates .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound is synthesized through various chemical reactions, contributing to the field of synthetic chemistry. For example, a study detailed the synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines, leading to the production of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues. These reactions provide insight into the structural characteristics of pyrimidine derivatives, highlighting the compound's relevance in synthetic organic chemistry (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).
Antimicrobial Activity
Research into thieno[2,3-d]pyrimidine derivatives demonstrates their potential as antimicrobial agents. One study synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and evaluated their antimicrobial activities. Some of these compounds exhibited significant inhibition on bacterial and fungal growth, indicating the chemical's utility in developing new antimicrobial therapies (Akbari et al., 2008).
Structural Modifications and Molecular Interactions
Another study focused on structural modifications of thiazolopyrimidines, offering insights into their conformational features and supramolecular aggregation. By altering substituents on the thiazolopyrimidine scaffold, researchers observed significant differences in intermolecular interaction patterns, contributing to a deeper understanding of molecular design principles (Nagarajaiah & Begum, 2014).
Mecanismo De Acción
The mechanism of action of similar compounds is not well understood, but it is believed to work by binding to specific proteins and altering their function. These compounds have been shown to interact with a wide range of proteins, including enzymes, receptors, and transporters.
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-10-6-7-11(2)13(9-10)20-17(22)15-12(3)19-18(23)21-16(15)14-5-4-8-24-14/h4-9,16H,1-3H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXIHIYRHWYKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2635312.png)
![ethyl 2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2635313.png)
![2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid](/img/structure/B2635314.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2635316.png)
![Methyl 3-{[2-({2-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2635317.png)

![N-[4-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2635319.png)

![8-chloro-2-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2635325.png)
![2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2635327.png)



![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2635334.png)